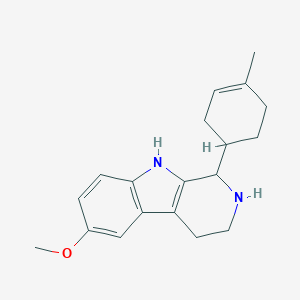![molecular formula C23H19N3O2S2 B282742 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide](/img/structure/B282742.png)
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide, also known as ABT-737, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. In
Wirkmechanismus
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide works by binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, which are anti-apoptotic proteins that prevent apoptosis in cancer cells. By binding to these proteins, 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide displaces the pro-apoptotic proteins Bax and Bak, which then activate the apoptotic pathway and lead to cancer cell death.
Biochemical and physiological effects:
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide has been shown to induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, melanoma, and lung cancer cells. It has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide is its specificity for anti-apoptotic proteins, which makes it a promising candidate for cancer treatment. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
For 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide research include exploring its potential use in combination with other cancer treatments, as well as investigating its efficacy in different cancer types. Additionally, research is needed to develop more potent and selective inhibitors of Bcl-2, Bcl-xL, and Bcl-w, which may have even greater potential for cancer treatment.
Synthesemethoden
The synthesis of 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide involves several steps, including the reaction of 2-amino-6-chlorobenzothiazole with acetic anhydride to form 6-acetylamino-2-chlorobenzothiazole. This compound is then reacted with sodium thiomethoxide to form 6-(methylthio)-2-acetylamino-benzothiazole. The final step involves the reaction of 6-(methylthio)-2-acetylamino-benzothiazole with N-phenylbenzamide to form 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by binding to and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This leads to the activation of pro-apoptotic proteins and ultimately results in cancer cell death.
Eigenschaften
Molekularformel |
C23H19N3O2S2 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
4-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanylmethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C23H19N3O2S2/c1-15(27)24-19-11-12-20-21(13-19)30-23(26-20)29-14-16-7-9-17(10-8-16)22(28)25-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,24,27)(H,25,28) |
InChI-Schlüssel |
FJIBNQLMTCVZCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282659.png)
![2-(4-ethylphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282660.png)
![2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282661.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)
![Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282673.png)
![Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282674.png)
![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282675.png)
![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282677.png)
![Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282678.png)
![Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282680.png)
![Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282682.png)